![molecular formula C18H17NO B11854936 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one](/img/structure/B11854936.png)
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one
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Overview
Description
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction. This reaction is carried out by reacting an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, controlling the temperature and pressure, and ensuring the purity of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Another chalcone with similar structural features.
Penta-1,4-diene-3-one oxime derivatives: Compounds with similar biological activities.
Uniqueness
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its anilino group enhances its potential as an antimicrobial and anticancer agent compared to other chalcones .
Biological Activity
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is a synthetic organic compound with significant potential in pharmacological applications, particularly in oncology and antiviral therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a conjugated double bond system that enhances its reactivity and biological activity. The structure includes:
- An aniline group : Contributes to the compound's ability to interact with various biological targets.
- A penta-1,4-dien-3-one backbone : This configuration is crucial for its antitumor and antiviral properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown effectiveness in inhibiting tumor growth by interfering with cellular pathways critical for cancer cell proliferation.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, likely through mechanisms similar to those observed in other compounds with similar structures.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and viral replication.
- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity.
Antitumor Efficacy
A study focusing on the effects of this compound on breast cancer cells (MDA-MB-231) demonstrated:
Concentration (μM) | Apoptosis Induction (%) | Caspase Activation (fold change) |
---|---|---|
1.0 | 14% | 1.33 |
10.0 | 26% | 1.57 |
These results indicate a dose-dependent effect on apoptosis induction, highlighting the compound's potential as an anticancer agent .
Comparison with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Curcumin | Contains two phenolic groups and a heptadiene backbone | Anti-inflammatory, antioxidant |
Chalcone | Basic structure similar to penta-dienone | Antimicrobial, anticancer |
4-Hydroxychalcone | Hydroxylated derivative of chalcone | Antioxidant properties |
This compound is unique due to its specific substitution pattern which enhances its stability and interaction with biological targets compared to simpler analogs .
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3 |
InChI Key |
LTECABHYPPHTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2 |
Origin of Product |
United States |
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